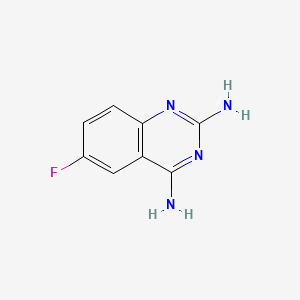

6-Fluoroquinazoline-2,4-diamine

Description

Significance of the Quinazoline (B50416) Core in Medicinal Chemistry and Chemical Biology Research

The quinazoline scaffold, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a cornerstone in medicinal chemistry. mdpi.comnih.gov This heterocyclic system is found in over 200 naturally occurring alkaloids and is a key structural component in numerous synthetic compounds with a wide array of biological activities. mdpi.comnih.gov The versatility of the quinazoline core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties. mdpi.comresearchgate.net

Derivatives of quinazoline have been extensively investigated and have shown a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, antiviral, antimicrobial, and antihypertensive activities. mdpi.comjclmm.comnih.gov This wide range of bioactivity has established the quinazoline moiety as a "privileged structure" in drug discovery, meaning it can serve as a versatile template for developing ligands for diverse biological targets. nih.govnih.govnih.gov Its stability and the relative ease of its synthesis further enhance its appeal to medicinal chemists. nih.govresearchgate.net

Overview of 6-Fluoroquinazoline-2,4-diamine as a Privileged Scaffold

Building upon the inherent advantages of the quinazoline core, this compound incorporates two key features: a fluorine atom at the 6-position and amino groups at the 2- and 4-positions. The 2,4-diamino substitution pattern is particularly significant, as it is a known pharmacophore for interacting with various enzymes, including kinases and reductases. researchgate.net

The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for more than one type of biological receptor or enzyme. nih.gov The quinazoline ring system itself is considered privileged, and the specific substitutions in this compound create a molecule with focused, yet potent, biological potential. nih.govresearchgate.net For instance, 2,4-diaminoquinazoline derivatives have been identified as potential inhibitors of Chikungunya and Ross River viruses. nih.gov The diaminoquinazoline structure has also been explored for its antileishmanial activity by targeting enzymes like dihydrofolate reductase. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₇FN₄ |

| Molecular Weight | 178.17 g/mol |

| Appearance | Solid |

| General Class | Fluorinated Diaminoquinazoline |

This table presents general physicochemical data for this compound.

Research Trajectories and Academic Relevance of Fluorinated Quinazoline Derivatives

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. ijfans.orgresearchgate.net The presence of a fluorine atom can significantly alter a molecule's physicochemical properties, including its metabolic stability, membrane permeability, and binding affinity to target proteins. ijfans.orgresearchgate.net Fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, which can be crucial for molecular interactions within a biological system. ijfans.org

Research on fluorinated quinazolines has followed a trajectory aimed at leveraging these benefits. researchgate.net The incorporation of fluorine can lead to compounds with improved potency and a more desirable pharmacokinetic profile. researchgate.net For example, fluorinated quinazoline derivatives have been investigated as potential NF-κB inhibitors for their anti-inflammatory effects. nih.gov Furthermore, the development of fluorinated quinazoline-based inhibitors for protein kinases like Trk highlights the ongoing effort to create more selective and effective therapeutic agents. nih.gov The synthesis of novel fluorinated quinazoline derivatives is also an active area of research, with a focus on their potential applications in materials science due to their photoluminescent properties. bohrium.com

Contextualization of the Compound within Contemporary Chemical Biology Investigations

In modern chemical biology, this compound and its analogs serve as valuable tools and starting points for the development of highly specific chemical probes and potential therapeutics. nih.gov The compound itself has been identified in screening assays as an inhibitor of certain viruses, suggesting its potential as a broad-spectrum antiviral agent. nih.gov

The true value of a scaffold like this compound in contemporary research lies in its utility as a foundational structure for structure-activity relationship (SAR) studies. nih.gov By systematically modifying the core structure and observing the effects on biological activity, researchers can gain insights into the molecular interactions that govern a particular biological process. For example, a study on a similar compound, 6-chloro-8-fluoroquinazoline-2,4-diamine, highlighted its role in inhibiting platelet-derived growth factor receptor (PDGFR) phosphorylation, a key process in some cancers. This demonstrates how these scaffolds are used to probe and potentially control critical signaling pathways.

Furthermore, the 2,4-diamino substitution pattern is a key feature in molecules designed to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. nih.gov While the specific research on this compound as a CDK inhibitor is not detailed, its structural similarity to known inhibitors makes it a compound of interest for investigations in this area. These investigations are central to chemical biology's goal of dissecting complex biological systems with precisely designed molecular tools.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoroquinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H,(H4,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEFVGSUKKCJMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152505 | |

| Record name | 2,4-Quinazolinediamine, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119584-77-9 | |

| Record name | 6-Fluoro-2,4-quinazolinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119584-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Quinazolinediamine, 6-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119584779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Quinazolinediamine, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Fluoroquinazoline 2,4 Diamine

General Synthetic Strategies for Quinazoline-2,4-diamines

The construction of the quinazoline-2,4-diamine (B158780) core is a well-established area of heterocyclic chemistry. Three primary strategies have emerged as the most versatile and widely adopted.

Cyclization Reactions involving Anthranilic Acid Derivatives

One of the most traditional and fundamental approaches to the quinazoline (B50416) core involves the cyclization of anthranilic acid or its derivatives. researchgate.net This method typically involves a two-step process where anthranilic acid is first reacted with a cyanate, such as potassium cyanate, to form an intermediate o-ureidobenzoic acid. nih.govnih.gov Subsequent thermal or acid-catalyzed cyclization of this intermediate leads to the formation of a quinazoline-2,4(1H,3H)-dione. researchgate.netnih.gov To arrive at the diamine, this dione intermediate must undergo further chemical transformation, typically chlorination followed by amination.

Another variation involves the direct fusion of anthranilic acid with urea (B33335) at high temperatures (150-160°C) to yield the quinazoline-2,4-dione. researchgate.net While direct, this method often requires harsh conditions. These dione-centric routes are foundational but represent a multi-step process to reach the desired diamino functionality.

Approaches from 2,4-Dichloroquinazoline (B46505) Precursors and Amines

A highly effective and modular route to N-substituted and unsubstituted quinazoline-2,4-diamines employs 2,4-dichloroquinazoline as a key intermediate. chemdad.comgoogle.com This precursor is typically synthesized by treating the corresponding quinazoline-2,4(1H,3H)-dione with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline. acs.org

The two chlorine atoms on the 2,4-dichloroquinazoline scaffold exhibit differential reactivity towards nucleophiles. The chlorine at the C4 position is significantly more susceptible to nucleophilic substitution than the chlorine at the C2 position. This reactivity difference allows for a controlled, stepwise amination. Reaction with one equivalent of an amine (or ammonia) under milder conditions (e.g., lower temperatures) selectively yields a 4-amino-2-chloroquinazoline intermediate. Subsequent reaction with a second amine, which can be the same or different, under more forcing conditions (e.g., higher temperatures) displaces the C2 chlorine to afford the final 2,4-diaminoquinazoline product. acs.org This stepwise approach is particularly valuable for creating libraries of unsymmetrically substituted quinazoline-2,4-diamines. nih.gov

| Step | Reagent | Position Reacted | Typical Condition | Product |

| Synthesis of Dichloro Intermediate | POCl₃ | C2 & C4 (from dione) | Reflux | 2,4-Dichloroquinazoline |

| First Amination | 1 eq. Amine/NH₃ | C4 | Lower Temperature | 4-Amino-2-chloroquinazoline |

| Second Amination | 1 eq. Amine/NH₃ | C2 | Higher Temperature | 2,4-Diaminoquinazoline |

Utilization of 2-Aminobenzamides and Related Intermediates

The use of 2-aminobenzamide and its nitrile analogue, 2-aminobenzonitrile, provides a more direct route to the quinazoline core, often bypassing the dione intermediate. The cyclocondensation of 2-aminobenzamide with various one-carbon sources, such as aldehydes or their equivalents, can lead to dihydroquinazolinones, which can be further processed.

More directly for the synthesis of 2,4-diaminoquinazolines, 2-aminobenzonitrile is the preferred starting material. This approach involves a cyclocondensation reaction with guanidine or cyanamide. The reaction of 2-aminobenzonitrile with guanidine carbonate, for example, in a high-boiling solvent like dimethylformamide (DMF), provides a direct, one-pot synthesis of the 2,4-diaminoquinazoline scaffold. This method is efficient as it constructs the di-amino substituted pyrimidine (B1678525) ring in a single, convergent step.

Specific Synthetic Routes to 6-Fluoroquinazoline-2,4-diamine

The synthesis of the title compound requires the specific incorporation of a fluorine atom at the C6 position of the quinazoline ring. This is most commonly achieved by employing a starting material that already contains the fluorine atom in the correct position.

Fluorination Strategies for Quinazoline Scaffolds

The introduction of fluorine can be conceptually divided into two strategies: late-stage fluorination of a pre-formed quinazoline ring or, more commonly, the use of a fluorinated precursor in a de novo synthesis.

Fluorinated Starting Materials: The most prevalent and reliable strategy involves starting the synthetic sequence with a benzene-ring precursor that is already fluorinated. For this compound, the key starting materials are 2-amino-5-fluorobenzoic acid or 2-amino-5-fluorobenzonitrile. These precursors are typically derived from 4-fluoroaniline. This approach ensures unambiguous placement of the fluorine atom at the desired position and avoids issues with regioselectivity that can plague late-stage fluorination reactions.

Late-Stage Fluorination: While less common for this specific target, electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) can, in principle, be used to introduce fluorine onto an existing heterocyclic scaffold. nih.gov However, these reactions can suffer from a lack of regioselectivity, potentially leading to a mixture of isomers, and are more typically used for C-H amination rather than fluorination in quinazoline chemistry. nih.gov

Amination Reactions at Positions 2 and 4

Two principal pathways lead to this compound, both of which ultimately rely on amination reactions.

Route A: From 2-Amino-5-fluorobenzonitrile

This is arguably the most direct route. It involves the cyclocondensation of 2-amino-5-fluorobenzonitrile with a suitable reagent like guanidine carbonate. The reaction is typically heated in a polar aprotic solvent, leading to the formation of the this compound product in a single step.

Reaction Scheme: 2-Amino-5-fluorobenzonitrile to this compound

2-Amino-5-fluorobenzonitrile + Guanidine Carbonate --(Heat, Solvent)--> this compound

Route B: From 2-Amino-5-fluorobenzoic Acid via Dichloro Intermediate

This is a longer but highly versatile route that proceeds in three main stages.

Dione Formation: 2-Amino-5-fluorobenzoic acid is first converted to 6-fluoroquinazoline-2,4(1H,3H)-dione. This is achieved by reaction with urea or potassium cyanate followed by cyclization.

Chlorination: The resulting dione is then chlorinated, most commonly with refluxing phosphorus oxychloride (POCl₃), to yield the key intermediate, 2,4-dichloro-6-fluoroquinazoline. This reaction is analogous to the synthesis of the 7-fluoro isomer.

Stepwise Amination: The final step involves the conversion of the dichloro intermediate to the diamine. This is accomplished by reaction with an amino source, typically ammonia (in the form of ammonium hydroxide or ammonia gas in a solvent). Following the principles of differential reactivity, the C4-chloro group is displaced first, followed by the C2-chloro group, to yield this compound.

| Precursor | Reagent(s) | Intermediate | Final Product |

| 2-Amino-5-fluorobenzonitrile | Guanidine Carbonate | (None - Direct Cyclization) | This compound |

| 2-Amino-5-fluorobenzoic Acid | 1. Urea/KOCN2. POCl₃3. NH₃ | 6-Fluoroquinazoline-2,4-dione -> 2,4-Dichloro-6-fluoroquinazoline | This compound |

Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the synthesis of a wide array of derivatives. The presence of the fluorine atom at the C6-position and the amino groups at the C2 and C4-positions provide multiple sites for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.

N-Substitution at Amino Moieties (N2, N4)

The amino groups at the N2 and N4 positions of this compound are primary sites for derivatization. N-substitution reactions are commonly employed to introduce a variety of substituents, thereby modulating the molecule's biological activity.

One common approach involves the reaction of the diamine scaffold with various electrophilic reagents. For instance, acylation with acid chlorides or anhydrides can introduce acyl groups at one or both amino positions. Similarly, reaction with sulfonyl chlorides can yield sulfonamide derivatives. Alkylation reactions, while also possible, may sometimes lead to a mixture of products and require careful control of reaction conditions for selectivity.

A notable example of derivatization at the N4 position involves the synthesis of 4-anilinoquinazoline derivatives. These compounds have been extensively studied for their biological activities. The synthesis typically involves the reaction of a 4-chloroquinazoline precursor with a substituted aniline (B41778). nih.gov While this is an indirect method to achieve N4-substitution, it highlights the importance of this position for introducing aryl substituents.

The selective substitution at either the N2 or N4 position can be challenging due to their similar reactivity. However, regioselectivity can often be achieved by carefully controlling the reaction conditions, such as temperature, solvent, and the nature of the reactants. In the broader context of 2,4-diaminoquinazolines, it has been observed that the chlorine atom at the 4-position of a 2,4-dichloroquinazoline precursor is more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position, allowing for regioselective synthesis of 4-amino-2-chloro-quinazolines. mdpi.com Subsequent substitution at the C2 position can then be carried out under more forcing conditions. mdpi.com

Table 1: Examples of N-Substitution Reactions on the Quinazoline Scaffold

| Reagent | Reaction Type | Position of Substitution | Resulting Functional Group |

| Acid Chloride | Acylation | N2 and/or N4 | Amide |

| Sulfonyl Chloride | Sulfonylation | N2 and/or N4 | Sulfonamide |

| Alkyl Halide | Alkylation | N2 and/or N4 | Secondary/Tertiary Amine |

| Substituted Aniline (with 4-chloro precursor) | Nucleophilic Aromatic Substitution | N4 | Substituted Aniline |

Modifications of the Quinazoline Ring System

Beyond substitution at the amino groups, the quinazoline ring system itself can be modified. One such modification is the conversion of the 2,4-diamine to a quinazolinone. For example, hydrolysis of one of the amino groups can lead to the formation of a 4-oxo-quinazoline derivative.

Another approach to modify the core structure is through tandem reactions. For instance, a tandem Staudinger–Aza-Wittig–Nucleophilic addition reaction has been reported to synthesize indolo[1,2-c]quinazolines, which represents a significant alteration of the fundamental quinazoline ring system. nih.gov

Furthermore, the fluorine atom at the C6-position, while generally stable, could potentially be a site for nucleophilic aromatic substitution under specific and harsh reaction conditions, allowing for the introduction of other functional groups at this position. However, this is less common compared to modifications at the amino groups or other positions on the quinazoline ring.

Formation of Hybrid Structures Incorporating Additional Heterocycles

A prominent strategy in drug design is the creation of hybrid molecules by incorporating additional heterocyclic rings onto the this compound scaffold. This approach aims to combine the pharmacophoric features of different heterocyclic systems to enhance biological activity or to target multiple biological pathways.

For example, the amino groups at N2 and N4 can serve as anchor points to attach other heterocyclic moieties. This can be achieved by reacting the diamine with a heterocyclic compound containing a suitable electrophilic group. An example of this strategy is the synthesis of quinazoline derivatives bearing a benzothiazole side chain. nih.gov

Another strategy involves building a new heterocyclic ring onto the existing quinazoline framework. This can be achieved through cyclocondensation reactions involving one of the amino groups and a suitable difunctional reagent. For instance, reaction with a β-ketoester could lead to the formation of a fused pyrimido-quinazoline system.

The synthesis of nih.govCurrent time information in Derby, GB.researchgate.nettriazino[2,3-c]quinazoline hybrids demonstrates the formation of more complex fused heterocyclic systems. uran.ua While the starting material in this specific report is not this compound, the synthetic strategy of building a triazine ring onto the quinazoline core is a relevant example of forming hybrid structures.

Optimization of Reaction Conditions and Synthetic Yields

The efficiency of synthetic methodologies for the derivatization of this compound is crucial for its application in medicinal chemistry. Optimization of reaction conditions, including the use of catalysts, and the choice of solvent and temperature, plays a significant role in improving reaction rates and yields.

Catalytic Approaches and Reaction Accelerations

Catalysis is a key tool for accelerating reactions and improving yields in the synthesis of quinazoline derivatives. For instance, copper-catalyzed N-arylation reactions have been used for the formation of C-N bonds in the synthesis of quinazolinone scaffolds. nih.gov Such catalytic systems can be adapted for the N-arylation of the amino groups of this compound.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate organic reactions. The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reaction profiles. researchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds and is applicable to the derivatization of the this compound scaffold. For example, the cyclocondensation of an intermediate with guanidine carbonate to form a 2,4-diaminoquinazoline has been carried out using microwave irradiation at 145 °C. umich.edu

The use of solid-supported catalysts, such as magnetic nanoparticles, offers the advantage of easy separation and recyclability of the catalyst, contributing to more sustainable and cost-effective synthetic processes. researchgate.net

Solvent Effects and Temperature Regimes

The choice of solvent can have a profound impact on the outcome of a chemical reaction. In the synthesis of quinazoline derivatives, a variety of solvents are employed, and the optimal solvent depends on the specific reaction being performed. For instance, dimethylformamide (DMF) is a common solvent for nucleophilic substitution reactions due to its polar aprotic nature, which can effectively solvate cations and accelerate the reaction. umich.edu

Temperature is another critical parameter that needs to be carefully controlled. Many reactions for the derivatization of quinazolines are carried out at elevated temperatures to overcome activation energy barriers and increase reaction rates. For example, the synthesis of certain quinazoline derivatives has been performed at temperatures ranging from 80 °C to 100 °C. nih.gov However, for some reactions, lower temperatures may be necessary to improve selectivity and prevent the formation of side products. The optimization of temperature often involves a systematic study to find the balance between reaction rate and product purity.

The effect of both solvent and temperature on reaction yield has been demonstrated in the synthesis of related quinazoline compounds. For example, in a particular synthesis, increasing the reaction temperature from 30 °C to 80 °C significantly improved the yield. nih.gov

Table 2: Influence of Reaction Conditions on a Representative Quinazoline Synthesis

| Parameter | Condition | Outcome | Reference |

| Catalyst | Boric Acid | Enables solvent-free reaction | researchgate.net |

| Reaction Acceleration | Microwave Irradiation | Reduced reaction time, high yield | researchgate.netumich.edu |

| Solvent | Dimethylformamide (DMF) | Facilitates nucleophilic substitution | umich.edu |

| Temperature | 80 °C | Optimized yield | nih.gov |

Structure Activity Relationship Sar Studies of 6 Fluoroquinazoline 2,4 Diamine Derivatives

Methodologies for Systematic SAR Analysis

The systematic exploration of the SAR for 6-fluoroquinazoline-2,4-diamine derivatives involves a multi-faceted approach combining synthetic chemistry, biological screening, and computational modeling. researchgate.netnih.gov A primary methodology is the iterative synthesis of analog libraries where specific positions on the quinazoline (B50416) core and its substituents are systematically varied. acs.org

One common strategy is the Topliss operational scheme , a structured, non-mathematical approach that guides the synthesis of analogs based on the activity of previously tested compounds. acs.org This method helps to efficiently probe for electronic (Hammett constant, σ) and steric (Taft constant, Es) effects of substituents. For instance, after an initial screening, subsequent modifications might involve introducing electron-donating or electron-withdrawing groups to understand their impact on target interaction. acs.org

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) modeling is another critical tool. researchgate.net Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. researchgate.net These models correlate the biological activity of the compounds with their 3D properties, such as steric and electrostatic fields, providing a quantitative framework to understand and predict the activity of novel derivatives. researchgate.net

Furthermore, molecular docking simulations are employed to visualize how derivatives bind to the active site of a biological target, such as an enzyme. nih.gov This computational method helps rationalize observed SAR data and guides the design of new compounds with improved binding affinity and selectivity. nih.gov The process often involves creating a library of derivatives and evaluating their binding modes and energies within the target's active site. nih.gov

Influence of Substituents at Position 6 (Fluoro-substitution) on Biological Interactions

The substitution pattern on the quinazoline core is a critical determinant of biological activity. nih.gov The presence of a fluorine atom at the C-6 position of the quinazoline-2,4-diamine (B158780) scaffold has been shown to be particularly advantageous in several contexts, notably in the development of antimicrobial agents.

In the context of developing antibacterial agents targeting multidrug-resistant Acinetobacter baumannii, studies have revealed that substitution at the 6-position with a halide, such as fluorine, is a key determinant for potent activity. nih.govnih.gov Optimized N2,N4-disubstituted 6-fluoroquinazoline-2,4-diamines exhibit strong bactericidal effects, with Minimum Inhibitory Concentrations (MICs) as low as 0.5 µM. nih.govnih.gov The introduction of the 6-fluoro group is a crucial element in achieving this high potency against Gram-negative pathogens. nih.gov

The table below illustrates the impact of C-6 substitution on antibacterial activity against A. baumannii, highlighting the effectiveness of the fluoro-substituent.

| Compound | C-6 Substituent | MIC against A. baumannii (µM) |

| Derivative A | -H | >30 |

| Derivative B | -Cl | 1.0 |

| Derivative C | -F | 0.5 |

| Derivative D | -CH3 | 2.0 |

This is an illustrative table based on findings that halide substitutions at the 6-position are beneficial. nih.govnih.gov

Impact of Amino Group Substitutions (N2 and N4) on Molecular Recognition

The substituents on the N2 and N4 amino groups of the quinazoline-2,4-diamine core play a pivotal role in molecular recognition and biological activity. The size, shape, and chemical nature of these groups dictate the molecule's ability to fit into and interact with the binding pockets of target enzymes or receptors.

In studies targeting the protozoan parasite Leishmania donovani, the relative positioning of substituents on the N2 and N4 positions was found to be critical. acs.org A systematic investigation revealed that placing a benzyl (B1604629) group at the N2 position was more favorable for antileishmanial activity than placing it at the N4 position. acs.org For instance, N2-benzylquinazoline-2,4-diamines were generally found to be at least twice as potent as their N4-benzyl counterparts. acs.org This suggests a specific orientation within the target's binding site where the N2-substituent makes more critical contacts.

Furthermore, the nature of the substituent itself is crucial. In the development of dihydrofolate reductase inhibitors, a library of 73 different N2,N4-disubstituted quinazoline-2,4-diamines was assessed. nih.gov The most promising activities were observed for derivatives featuring an N2-benzyl group and a small N4-methyl group, particularly when combined with a 6- or 7-substitution on the quinazoline ring. nih.gov This highlights a synergistic relationship between the substitutions at different positions.

The following table summarizes the differential activity based on N2 and N4 substitution against L. donovani.

| Compound | N2-Substituent | N4-Substituent | EC50 against L. donovani (nM) |

| Compound 12 | -H | -benzyl | ~300 |

| Compound 15 | -benzyl | -H | 150 |

| Compound 14 | -H | -4-chlorobenzyl | ~400 |

| Compound 17 | -4-chlorobenzyl | -H | ~200 |

Data adapted from research on N2,N4-disubstituted quinazoline-2,4-diamines as antileishmanial agents. acs.org

Role of Peripheral Substituents and Linkers on Target Engagement

Beyond the core and the primary amino groups, peripheral substituents and the linkers connecting them to the main scaffold are instrumental in modulating target engagement and pharmacological properties. These elements can extend into additional pockets of a target's active site, forming new interactions that enhance binding affinity and selectivity.

For example, in the design of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, a flexible four-carbon linker between a sulfamoyl-aryl moiety and the quinazoline core was found to significantly increase inhibitory activity. nih.gov This flexibility allows the peripheral group to adopt an optimal conformation to engage with the target protein. Similarly, the nature of the linker itself is critical; replacing a urea (B33335) linker with a thiourea (B124793) linker was found to be mandatory for inhibitory activity against NF-κB, demonstrating how subtle changes can have profound effects. nih.gov

The substituents on these peripheral groups also contribute significantly to SAR. Small, lipophilic groups (e.g., -Br, -Cl, -CH3) on a lateral benzene (B151609) ring attached to the C-6 position of a quinazoline core increased inhibitory potency against both EGFR and NF-κB. nih.gov Conversely, the introduction of hydrophilic groups at the same position led to a decrease in activity, underscoring the importance of matching the substituent's properties to the chemical environment of the target's binding site. nih.gov

Conformational Analysis and Pharmacophore Elucidation

Conformational analysis and pharmacophore elucidation are essential for understanding the three-dimensional arrangement of chemical features necessary for biological activity. A pharmacophore model defines the critical spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

For quinazoline-based inhibitors, the core itself often serves as a key scaffold, positioning the crucial N2 and N4 substituents for interaction with the target. researchgate.net In many kinase inhibitors, the quinazoline nitrogen atoms (N1 and N3) act as hydrogen bond acceptors, anchoring the molecule in the ATP-binding site of the kinase. acs.org

Pharmacophore models for quinazolinone-based PI3Kδ inhibitors have been developed using 3D-QSAR and molecular dynamics simulations. researchgate.net These models help identify the critical structural factors affecting inhibitory activity. For instance, a model might reveal the necessity of a hydrogen bond donor at the N4 position, a hydrophobic group at the N2 position, and an electron-withdrawing feature at the C-6 position (such as the fluoro group) to achieve optimal potency.

A key conformational feature identified in some potent EGFR inhibitors is a "Y-shaped" conformation, which allows the molecule to occupy an allosteric pocket in addition to the primary binding site. nih.gov This specific conformation is often dictated by bulky or strategically placed substituents on peripheral aniline (B41778) rings. Elucidating these preferred conformations and the underlying pharmacophoric features is crucial for the rational design of next-generation inhibitors with improved efficacy and selectivity. researchgate.netnih.gov

Mechanistic Investigations of Biological Activities of 6 Fluoroquinazoline 2,4 Diamine

Identification and Validation of Molecular Targets

The exploration of 6-Fluoroquinazoline-2,4-diamine's biological activity has involved screening against a panel of molecular targets to identify and validate its potential mechanisms of action. The following sections detail the available research on its inhibitory profiles against specific protein kinases and its interaction with a key G protein-coupled receptor.

Inhibition of Dihydrofolate Reductase (DHFR)

The enzyme Dihydrofolate Reductase (DHFR) is a well-established target for antimicrobial and anticancer therapies. While direct studies on the inhibitory effect of this compound on DHFR are limited, the broader class of quinazoline (B50416) derivatives has been extensively investigated as DHFR inhibitors. wikipedia.orgnih.govebi.ac.ukacs.org

Trimetrexate, a quinazoline derivative, is a known DHFR inhibitor. wikipedia.org Numerous studies have explored various substituted 2,4-diaminoquinazolines for their DHFR inhibitory activity. nih.govebi.ac.ukacs.org For instance, 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline has been identified as a potent non-classical folate antagonist that inhibits DHFR. nih.gov Another study focused on 7,8-dialkyl-1,3-diaminopyrrolo[3,2-f]quinazolines as high-affinity DHFR inhibitors. acs.org These examples highlight the established role of the quinazoline scaffold in DHFR inhibition, suggesting a potential avenue for the biological activity of this compound.

Interactions with Viral Proteins and Replication Enzymes

A significant finding in the study of this compound, identified in one study as DCR 137 , is its potent antiviral activity. dntb.gov.uanih.govnih.gov Research has demonstrated its efficacy against Chikungunya virus (CHIKV) and Ross River virus (RRV), both of which are alphaviruses. nih.govnih.gov

In in vitro screenings, this compound showed greater protection against CHIKV compared to the established antiviral drug, ribavirin. nih.gov It was found to significantly inhibit CHIKV replication, with a reduction of 99.99% and 99.97% at 24 and 48 hours post-infection, respectively. nih.gov The compound also effectively reduced the viral plaque-forming units and the levels of the CHIKV-E2 protein in a dose-dependent manner. nih.govnih.gov Furthermore, its antiviral activity was also confirmed against the Ross River virus, indicating its potential as a broad-spectrum pan-alphavirus inhibitor. nih.govnih.gov Another study has also pointed to the potential of 2,4-diaminoquinazoline compounds as adjuvants for intranasal vaccines against influenza A virus. jmicrobiol.or.kr

| Antiviral Activity of this compound (DCR 137) | |

| Virus | Inhibition of Replication |

| Chikungunya Virus (CHIKV) | 99.99% at 24h, 99.97% at 48h |

| Ross River Virus (RRV) | Effective inhibition observed |

Modulation of Multidrug Resistance (MDR) Efflux Pumps (e.g., ABCG2)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by ATP-binding cassette (ABC) transporters like ABCG2 (Breast Cancer Resistance Protein). uni-bonn.deacs.org While direct evidence of this compound modulating ABCG2 is not available, the quinazoline scaffold has been a focus of research for developing ABCG2 inhibitors. uni-bonn.deacs.org

Studies have shown that certain 4-anilino-quinazoline derivatives can potently inhibit ABCG2, thereby reversing multidrug resistance. acs.org These compounds were found to be selective for ABCG2 over other transporters like ABCB1 and ABCC1. acs.org The research into quinazolinamine derivatives has also identified dual inhibitors of BCRP (ABCG2) and P-glycoprotein (ABCB1). nih.gov These findings suggest that the quinazoline core is a promising template for the design of MDR modulators.

Cellular Pathway Modulation

The biological activities of this compound and its close analogs are linked to the modulation of various cellular pathways. As an inhibitor of kinases like PAK4 and NEK4, it can influence downstream signaling cascades that are critical for cell proliferation, migration, and survival. nih.govresearchgate.net For example, the inhibition of PAK4 by related quinazoline-2,4-diamine (B158780) derivatives has been shown to downregulate PAK4-dependent pathways, leading to the suppression of cancer cell proliferation and invasion. acs.org

In the context of its antiviral activity, this compound's mechanism likely involves the disruption of viral replication cycles, as evidenced by the significant reduction in viral replication and protein expression. nih.govnih.gov The exact cellular pathways targeted by the compound to exert its antiviral effects are an area for further investigation.

Intervention in Biofilm Formation Mechanisms

The ability of this compound to interfere with biofilm formation has not been directly reported. However, studies on other substituted quinazoline-2,4-diamine derivatives highlight the potential of this chemical class as anti-biofilm agents. For instance, N2,N4-disubstituted quinazoline-2,4-diamines have demonstrated potent antibacterial and anti-biofilm activity against multidrug-resistant Acinetobacter baumannii. nih.gov These compounds were found to eradicate 90% of cells within a biofilm at concentrations close to their minimum inhibitory concentrations (MICs). nih.gov

Similarly, another analog, N4-benzyl-N2-phenylquinazoline-2,4-diamine, has shown efficacy against biofilm-forming pathogens like Staphylococcus aureus and Staphylococcus epidermidis. nih.gov At sub-MIC concentrations, this compound was able to inhibit biofilm formation without affecting bacterial growth. nih.gov Surfaces coated with this quinazoline derivative also demonstrated the ability to prevent bacterial adherence, a critical initial step in biofilm formation. nih.gov The mechanism of fumiquinazoline-related alkaloids has also been studied, showing that they can inhibit bacterial efflux pumps, which contributes to their anti-biofilm potential. mdpi.com While these findings are for related compounds, they suggest that this compound may also possess the ability to intervene in biofilm formation, a hypothesis that requires direct experimental validation.

Table 2: Anti-biofilm Activity of Quinazoline Derivatives

| Compound | Target Organism(s) | Activity | Key Findings | Reference |

| N2,N4-disubstituted quinazoline-2,4-diamines | Acinetobacter baumannii (multidrug-resistant) | Antibacterial and anti-biofilm | Eradicated 90% of cells within a biofilm at or near MICs. | nih.gov |

| N4-benzyl-N2-phenylquinazoline-2,4-diamine | Staphylococcus aureus, Staphylococcus epidermidis | Inhibition of biofilm formation, prevention of bacterial adherence | Effective at sub-MIC concentrations without inhibiting bacterial growth. | nih.gov |

Inhibition of Viral Replication Cycles in Cellular Systems

Significant research has been conducted on the antiviral properties of this compound, identified in studies as DCR 137. nih.gov This compound has been shown to be a potent inhibitor of the replication of Chikungunya virus (CHIKV) and Ross River virus (RRV), both of which are alphaviruses. nih.gov In vitro studies demonstrated that DCR 137 offers greater protection against CHIKV than the established antiviral drug, ribavirin. nih.gov

The mechanism of action of DCR 137 appears to be at a post-entry step in the viral life cycle. nih.gov Time-of-addition assays indicated that the compound is most effective when added after the virus has entered the host cell, suggesting that it interferes with viral replication or maturation. nih.gov It is hypothesized that DCR 137 may inhibit a host factor that is crucial for the replication of the virus. nih.gov This is supported by the dose-dependent reduction observed in the levels of the CHIKV-E2 protein in treated cells. nih.govresearchgate.net The broad-spectrum activity of DCR 137 against both CHIKV and RRV suggests that it could be a promising candidate for development as a pan-alphavirus inhibitor. nih.govresearchgate.net

Table 3: Antiviral Activity of this compound (DCR 137)

| Virus | Assay | Key Findings | Reference |

| Chikungunya virus (CHIKV) | Cytopathic effect reduction, immunofluorescence, plaque reduction assay | More protective than ribavirin; reduced plaque-forming units by several log units. | nih.gov |

| Chikungunya virus (CHIKV) | Time-of-addition assay | Inhibits a post-entry step, likely viral replication/maturation. | nih.gov |

| Ross River virus (RRV) | Plaque reduction assay, immunofluorescence | Effective inhibition of viral replication, demonstrating broad-spectrum potential. | nih.govresearchgate.net |

Specific Binding Modes and Allosteric Modulation

The precise molecular targets and binding modes of this compound are not yet fully elucidated. The study on its antiviral activity as DCR 137 highlights the need to identify the specific viral and/or host factors to which it binds. nih.gov However, computational and structural studies of other quinazoline derivatives can offer potential insights.

Molecular docking studies of 2,4-diaminoquinazoline analogs with the Plasmodium falciparum dihydrofolate reductase enzyme have shown that these compounds can form hydrogen bond interactions with key amino acid residues in the active site, such as Asp54, Ile14, and Leu/Ile164. researchgate.net For other quinazoline-based inhibitors, such as those targeting p21-activated kinase 4 (PAK4), the 6-position substituent has been shown to engage in van der Waals interactions with specific residues in the binding pocket. acs.org In the case of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, the fluorine atom on the quinazoline ring was found to have a significant impact on binding to the hinge region of Aurora A kinase. nih.govdongguk.edu

While allosteric modulation has been described for quinazoline-like structures, such as 6-phenylpyrimidin-4-ones acting as positive allosteric modulators of the M1 muscarinic acetylcholine (B1216132) receptor, there is currently no direct evidence to suggest that this compound functions as an allosteric modulator. nih.gov The identification of its direct binding partners remains a critical area for future research to fully understand its mechanism of action.

Preclinical Biological Evaluations of 6 Fluoroquinazoline 2,4 Diamine Derivatives Mechanistic Focus

In vitro Cellular Assays for Mechanistic Elucidation

The investigation into the mechanisms of action for 6-fluoroquinazoline-2,4-diamine derivatives is largely built upon a foundation of in vitro cellular assays. These assays are critical for understanding how these compounds exert their biological effects, from inhibiting cancer cell growth to combating infectious agents.

Cellular Growth Inhibition and Viability Studies (Mechanistic Readouts)

Derivatives of the quinazoline (B50416) scaffold have been extensively evaluated for their ability to inhibit the growth of cancer cells. These studies often utilize colorimetric assays, such as the MTT or sulforhodamine B (SRB) assays, to quantify cell viability and determine the concentration at which the compound inhibits cell growth by 50% (IC50 or GI50). semanticscholar.orgresearchgate.net

For instance, a series of 2-anilino-4-alkylaminoquinazoline derivatives were tested against a panel of human cancer cell lines, including breast adenocarcinoma (MCF-7), colon cancer (HCT-116), hepatocellular carcinoma (HePG-2), and human skin cancer (HFB4). researchgate.net Compounds with a 4-nitro substitution on the phenyl ring, specifically compounds 4c and 5b , demonstrated significant cytotoxic activity against all four cell lines, with IC50 values ranging from 9.1 to 12.0 µM. researchgate.net Similarly, novel 2,4-diaminoquinazoline derivatives showed potent anti-proliferative activities against DU-145, HT-29, HCT-116, A375P, and MCF-7 cancer cell lines. nih.gov

Mechanistic insights from these studies often point towards cell cycle arrest. One derivative, compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid), was found to arrest the cell cycle of MCF-7 cells in the G1 phase. nih.gov Another compound, 6c , a 6-nitro-4-substituted quinazoline, induced cell cycle arrest at the G2/M phase and promoted apoptosis. nih.gov This suggests that these compounds interfere with the fundamental machinery of cell division.

Table 1: Growth Inhibitory Activities of Selected Quinazoline Derivatives against Cancer Cell Lines

| Compound | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |

|---|---|---|---|

| Compound 5b | MCF-7, HCT-116, HePG-2, HFB4 | 9.1 - 10.9 | researchgate.net |

| Compound 4c | MCF-7, HCT-116, HePG-2, HFB4 | 10.8 - 12.0 | researchgate.net |

| Compound 6e | T-24 (urinary bladder cancer) | 257.87 | nih.gov |

| Compound 6e | MCF-7 (breast cancer) | 168.78 | nih.gov |

| Compound 6c | Colon and Lung Cancer Cells | Superior to nearly equal to gefitinib | nih.gov |

Enzyme Inhibition Assays in Cell Lysates and Recombinant Systems

A key strategy to understand the mechanism of action of this compound derivatives is to assess their ability to inhibit specific enzymes that are crucial for cell survival and proliferation.

Quinazoline derivatives have been identified as inhibitors of several key enzymes:

Dihydrofolate Reductase (DHFR) : This enzyme is vital for the synthesis of nucleic acids and amino acids. Certain 2,4-diaminoquinazoline derivatives are known to act as "nonclassical" antifolates by inhibiting DHFR. semanticscholar.orgnih.gov For example, 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)-methyl]quinazoline showed potent inhibition of DHFR from both bacterial and mammalian sources, with ID50 values of 1.35 x 10⁻⁸ M and 1.6 x 10⁻⁹ M, respectively. nih.gov A novel class of 1,3-diamino-7H-pyrrol[3,2-f]quinazoline derivatives has also been developed as DHFR inhibitors. nih.gov

Tyrosine Kinases : Many quinazoline-based drugs exert their anticancer effects by inhibiting receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). semanticscholar.orgnih.gov

Cyclin-Dependent Kinases (CDKs) : CDKs are essential for cell cycle regulation, and their inhibition can halt cancer cell proliferation. researchgate.net N²,N⁴-diphenylpyrimidine-2,4-diamines have been identified as potent inhibitors of both CDK2 and CDK9. researchgate.net

Aurora Kinases : These serine/threonine kinases are crucial for mitosis. A derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (compound 6e ), was identified as a selective inhibitor of Aurora A kinase. nih.gov

Heat Shock Protein 90 (Hsp90) : Hsp90 is a molecular chaperone required for the stability and function of many proteins involved in cancer development. Novel 2,4-diaminoquinazoline derivatives have been evaluated as Hsp90 inhibitors. nih.gov

Target Engagement Studies in Cellular Contexts

To confirm that an enzyme-inhibiting compound is working as intended within a living cell, target engagement studies are performed. These studies measure the direct interaction between the compound and its intended target protein. For Hsp90 inhibitors, a key indicator of target engagement is the degradation of Hsp90 client proteins, such as Her2, and the compensatory upregulation of Hsp70. nih.gov Selected 2,4-diaminoquinazoline derivatives were shown to significantly reduce Her2 protein expression levels while inducing Hsp70 expression, confirming their engagement with Hsp90 in cancer cells. nih.gov

Assays for Antibacterial and Antifungal Activity (Mechanistic)

Derivatives of 6-fluoroquinazoline (B579947) have also been investigated for their antimicrobial properties. A series of 1,2,4-triazole (B32235) Mannich base derivatives incorporating a 6-fluoroquinazolinylpiperidinyl moiety were synthesized and tested against phytopathogenic bacteria and fungi. nih.gov Notably, compound 4f from this series showed potent activity against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of rice bacterial blight, with an EC50 value of 18.8 µg/mL, which was approximately five times more active than the commercial bactericide bismerthiazol. nih.gov Mechanistic studies using scanning electron microscopy revealed that compound 4f caused damage to the bacterial cell structure. nih.gov Other studies have also reported moderate to good antibacterial and antifungal activities for various N,2-diphenylquinazolin-4-amine derivatives against strains like Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. lums.ac.ir

Table 2: Antibacterial Activity of Selected 6-Fluoroquinazoline Derivatives

| Compound | Organism | Activity (EC50 in µg/mL) | Reference |

|---|---|---|---|

| Compound 4f | Xanthomonas oryzae pv. oryzae | 18.8 | nih.gov |

| Compound 4c | Xanthomonas oryzae pv. oryzae | 23.6 | nih.gov |

| Compound 4j | Xanthomonas oryzae pv. oryzae | 23.4 | nih.gov |

| Bismerthiazol (Standard) | Xanthomonas oryzae pv. oryzae | 92.4 | nih.gov |

Antiviral Activity Assessments (e.g., Alphaviruses like Chikungunya and Ross River Virus)

A significant finding in the study of this compound is its potent antiviral activity, particularly against alphaviruses. The specific compound 6-fluoro-quinazoline-2,4-diamine , also known as DCR 137 , was identified as a powerful inhibitor of both Chikungunya virus (CHIKV) and Ross River virus (RRV). nih.govnih.gov

In vitro screening demonstrated that DCR 137 offered greater protection against CHIKV than the established antiviral drug ribavirin. nih.gov Mechanistic studies indicated that the compound is most effective when administered after viral infection (post-treatment), suggesting it acts on a post-viral replication step. nih.gov It is hypothesized that DCR 137 may target a host factor essential for viral replication, which could explain its broad-spectrum activity against different alphaviruses and potentially reduce the risk of drug resistance. nih.gov The compound was shown to effectively inhibit the virus-induced cytopathic effect and reduce viral protein expression in a dose-dependent manner. nih.govnih.gov

Table 3: Antiviral Activity of DCR 137

| Virus | Assay | Result | Reference |

|---|---|---|---|

| Chikungunya Virus (CHIKV) | Cell Viability | >95% protection with post-treatment | nih.gov |

| Ross River Virus (RRV) | Percent Inhibition | 99.99% | nih.gov |

| Chikungunya Virus (CHIKV) | Cytotoxicity (CC50 in Vero cells) | >1100 µM | nih.gov |

Antiparasitic Activity Investigations (e.g., Plasmodium falciparum, Trypanosoma cruzi, Leishmania mexicana)

The quinazoline scaffold has been explored as a source of potential antiparasitic agents.

Plasmodium falciparum : A study of 2,4-disubstituted 6-fluoroquinolines against the chloroquine-sensitive NF54 strain of P. falciparum was conducted, suggesting these compounds have potential as antiplasmodial agents. nih.gov

Trypanosoma cruzi : Quinazoline-2,4,6-triamine derivatives have shown promise as antichagasic agents. nih.gov In one study, compounds with nitrobenzoyl substituents were the most potent against T. cruzi epimastigotes and trypomastigotes while showing low toxicity to human cells. nih.gov The mechanism of action for some of these derivatives is thought to involve the inhibition of T. cruzi dihydrofolate reductase. nih.gov

Leishmania mexicana : Diamine derivatives, including those with a quinazoline core, have demonstrated submicromolar activity against leishmania parasites. nih.gov The polyamine pathways in these parasites are considered potential therapeutic targets. nih.gov

In vivo Mechanistic and Proof-of-Concept Studies in Model Organisms

In vivo studies are critical for validating the therapeutic potential and mechanism of action of new chemical entities. For quinazoline-based compounds, which frequently target protein kinases, these studies are designed to confirm that the compound engages its intended target in a living system and modulates the specific biological pathways linked to that target.

A primary goal of in vivo mechanistic studies is to demonstrate that a drug candidate interacts with and inhibits its molecular target within the complex environment of an animal model. This is often achieved by measuring pharmacodynamic (PD) markers—downstream biomarkers that change in response to target engagement.

For example, research on 2,4-diaminoquinazoline derivatives designed as inhibitors of p21-activated kinase 4 (PAK4) illustrates this principle. nih.gov While the primary focus of such studies is often anticancer activity, a core component involves confirming target inhibition. In a typical study, a derivative would be administered to a mouse model harboring a tumor that overexpresses the target kinase. After a set period, tumor tissues are analyzed to detect changes in the signaling pathway. A common method is Western blotting, used to measure the phosphorylation status of the kinase's direct downstream substrates. A significant reduction in the phosphorylation of a substrate like LIMK1 in tumors from treated animals, compared to a control group, would serve as direct evidence of PAK4 inhibition in the relevant tissue. nih.gov

Table 1: Representative Methods for Confirming In Vivo Target Inhibition

| Derivative Class | Animal Model | Target | Method of Confirmation | Anticipated Finding |

|---|---|---|---|---|

| 2,4-Diaminoquinazoline | Xenograft Mouse Model (e.g., A549 cells) | PAK4 (p21-activated kinase 4) | Western Blot of Tumor Lysate | Decreased phosphorylation of downstream substrates (e.g., LIMK1). nih.gov |

| 4-Hydroxyquinazoline (B93491) | Xenograft Mouse Model (e.g., HCT-15 cells) | PARP (Poly(ADP-ribose) polymerase) | Immunohistochemistry (IHC) of Tumor Tissue | Reduced levels of poly(ADP-ribose) (PAR) formation. mdpi.com |

| Quinazoline Carboxylic Acid | MCF-7 Xenograft Model | Aurora A Kinase | Flow Cytometry of Tumor Cells | Increased percentage of cells in the G1 phase of the cell cycle. mdpi.comnih.govnih.gov |

Understanding where a compound accumulates in an organism and where it exerts its biological effect is crucial. While pharmacokinetic studies detail the absorption, distribution, metabolism, and excretion (ADME) profiles, other techniques can specifically investigate tissue distribution and localized activity.

Methods like mass spectrometry imaging (MSI) or autoradiography using a radiolabeled version of the compound can provide a visual map of the drug's distribution in various organs and tissues. For a this compound derivative being developed for a solid tumor, these techniques could demonstrate preferential accumulation in tumor tissue versus healthy organs. This confirms that the compound reaches the desired site of action.

Localized activity can be further confirmed by performing pharmacodynamic assays on different tissues. For instance, if a quinazoline derivative targets a ubiquitously expressed protein, researchers might collect various organs from treated and control animals (e.g., tumor, liver, spleen) and measure target inhibition in each. This would reveal whether the compound's activity is localized to specific areas, which can be crucial for predicting both on-target effects at the disease site and potential off-target effects elsewhere.

Beyond inhibiting a single target, successful drug candidates must modulate the broader biological pathways associated with that target. In vivo studies are essential for confirming that the molecular inhibition observed translates into the desired downstream cellular effects in a living organism.

For a this compound derivative targeting a protein in a cell proliferation pathway, such as an Epidermal Growth Factor Receptor (EGFR), researchers would investigate its effects on the cell cycle and apoptosis. nih.gov Following treatment of a tumor-bearing animal model, tumor cells can be isolated and analyzed using flow cytometry. A successful inhibitor would be expected to cause cell cycle arrest at a specific phase (e.g., G2/M phase) and an increase in the population of apoptotic cells, as measured by markers like Annexin V. mdpi.comnih.gov

In a study on a 2,4-diaminoquinazoline derivative targeting PAK4, analysis revealed that the compound induced cell cycle arrest and regulated the PAK4-LIMK1 signaling pathway, which is involved in cell migration and invasion. nih.gov Similarly, a study of a quinazoline derivative targeting Aurora A kinase demonstrated that the compound arrested the cell cycle in the G1 phase and induced apoptosis in cancer cells. mdpi.comnih.gov These findings confirm that the compound's mechanism of action is consistent with the known biology of its target and has a tangible impact on cellular processes within the organism.

Computational and Theoretical Studies of 6 Fluoroquinazoline 2,4 Diamine

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are fundamental in modern drug discovery, establishing a mathematical correlation between the chemical structures of a series of compounds and their biological activities. d-nb.info This approach is instrumental in predicting the activity of novel molecules and guiding the synthesis of more potent analogs.

The development of a predictive QSAR model for a series of 6-fluoroquinazoline-2,4-diamine analogs would begin with the compilation of a dataset of these compounds and their corresponding measured biological activities (e.g., IC₅₀ values). Using statistical methods like Multiple Linear Regression (MLR) or more advanced techniques like Genetic Algorithm-Partial Least Squares (GA-PLS), a mathematical equation is generated that links the compounds' structural features (descriptors) to their activity. brieflands.com

The robustness and predictive power of such a model are rigorously evaluated using several statistical metrics. A reliable model is expected to have a high squared correlation coefficient (R²) for the training set, a high cross-validated correlation coefficient (Q²), and, most importantly, a high predictive squared correlation coefficient (R²_pred) for an external test set of compounds not used in model generation. nih.gov For instance, successful QSAR models developed for 2,4-disubstituted 6-fluoroquinolines have achieved R² values of 0.921 and R²_pred values of 0.901, indicating excellent predictive capability. nih.gov

Table 1: Example Validation Parameters for a Hypothetical QSAR Model

This interactive table illustrates the typical statistical parameters used to validate a QSAR model. The values are hypothetical and represent a robust and predictive model.

| Statistical Parameter | Value | Description |

| R² (Correlation Coefficient) | 0.91 | Measures the goodness of fit for the training set. |

| R²adj (Adjusted R²) | 0.88 | R² adjusted for the number of descriptors in the model. |

| Q²cv (Cross-validation Coeff.) | 0.82 | Measures the internal predictive ability of the model (Leave-One-Out). |

| R²pred (Predictive R²) | 0.85 | Measures the model's ability to predict the activity of an external test set. |

The core of a QSAR model lies in its descriptors—numerical values that quantify various aspects of a molecule's structure. For quinazoline (B50416) derivatives, several classes of descriptors are often found to be critical for biological activity. nih.govnih.gov These can include:

Topological Descriptors: These describe the atomic connectivity and branching of the molecule.

Electronic Descriptors: These quantify the electronic properties, such as the energy of the Highest Occupied Molecular Orbital (HOMO) or dipole moments, which influence how the molecule interacts with electron-rich or electron-poor regions of a target. brieflands.com

Quantum-Chemical Descriptors: Properties like the total hydrophobic van der Waals surface area can be crucial for understanding how a molecule fits into a binding pocket. d-nb.info

In studies of related 6-fluoroquinolines, descriptors related to the number of 5-membered rings (n5Ring), 3D molecular geometry (TDB8u), and radial distribution function (RDF75i) were positively correlated with antiplasmodial activity. nih.gov This suggests that the size, shape, and electronic distribution of the substituents on the quinazoline core are paramount for its function.

Table 2: Key Physicochemical Descriptors in a Hypothetical QSAR Study

This table provides examples of physicochemical descriptors that would be calculated for a series of hypothetical analogs of this compound in a QSAR study.

| Descriptor Type | Descriptor Name | Typical Influence on Activity |

| Topological | n5Ring | Positive correlation (presence of 5-membered rings may enhance activity). nih.gov |

| Geometrical | TDB8u | Positive correlation (related to the 3D shape of the molecule). nih.gov |

| Electronic | HOMO Energy | Negative correlation (lower HOMO energy can indicate greater stability). |

| Hydrophobic | Q_VSA_HYD | Variable (depends on whether the binding pocket is hydrophobic or hydrophilic). d-nb.info |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is an essential tool for understanding the structural basis of inhibition and for identifying key interactions that confer binding affinity and specificity.

For a compound like this compound, docking simulations would be used to place it into the active site of a relevant biological target. Given that related quinazoline scaffolds are known to inhibit a variety of protein kinases, such as Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), docking studies would likely explore its fit within the ATP-binding pocket of such enzymes. nih.govnih.gov The simulation calculates the most energetically favorable binding poses, providing a 3D model of the ligand-protein complex. This visual and energetic information is critical for structure-based drug design.

The primary output of a docking study is the identification of specific molecular interactions between the ligand and the protein's amino acid residues. For the quinazoline scaffold, several interaction motifs are consistently observed:

Hydrogen Bonding: This is often the most critical interaction for affinity. Studies on quinazoline-2,4,6-triamine derivatives targeting EGFR-TK consistently show a crucial hydrogen bond forming between the N1 atom of the quinazoline ring and the backbone amide of a key methionine residue (Met769) in the hinge region of the kinase. nih.govnih.gov The amino groups at positions 2 and 4 would also be strong candidates for forming additional hydrogen bonds.

Hydrophobic Interactions: The quinazoline ring system itself is aromatic and can engage in favorable hydrophobic interactions with nonpolar residues in the active site.

Pi-Stacking: The aromatic nature of the quinazoline core allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine within the binding pocket.

Table 3: Potential Molecular Interactions for this compound in a Kinase Active Site

This interactive table summarizes the likely interaction motifs between this compound and a hypothetical protein kinase target, based on data from related compounds. nih.govnih.gov

| Interaction Type | Ligand Moiety | Protein Residue (Example) | Description |

| Hydrogen Bond | Quinazoline N1 | Methionine (backbone NH) | Anchors the ligand in the hinge region of the kinase. |

| Hydrogen Bond | 2-Amino Group | Glutamate (side chain) | Acts as a hydrogen bond donor to an acceptor residue. |

| Hydrogen Bond | 4-Amino Group | Aspartate (side chain) | Acts as a hydrogen bond donor to an acceptor residue. |

| Hydrophobic | Fluoro-benzene Ring | Leucine, Valine, Alanine | The aromatic ring fits into a pocket lined with nonpolar residues. |

| Pi-Stacking | Quinazoline Ring | Phenylalanine, Tyrosine | Face-to-face stacking of aromatic rings. |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability and behavior of the ligand-protein complex over time in a simulated physiological environment. mdpi.com Studies on related quinazoline-2,4,6-triamine and 4-hydroxyquinazoline (B93491) derivatives have successfully used MD simulations to validate docking results. nih.govmdpi.com

An MD simulation would track the atomic movements of the this compound-protein complex over a period of nanoseconds. Key analyses include monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone. A stable RMSD value over the course of the simulation indicates that the ligand remains securely in the binding pocket and that the complex is stable. mdpi.com Furthermore, MD simulations allow for the analysis of the persistence of key interactions, such as hydrogen bonds, confirming whether the interactions predicted by docking are maintained throughout the simulation. nih.govnih.gov

Table 4: Hypothetical Molecular Dynamics Simulation Results

This table illustrates typical data derived from an MD simulation to assess the stability of a ligand-protein complex.

| Analysis Metric | Result | Interpretation |

| Ligand RMSD | Stable at ~2.5 Å after 5 ns | The ligand maintains a stable binding pose within the active site. |

| Protein Backbone RMSD | Stable at ~3.0 Å | The overall protein structure is not significantly perturbed by ligand binding. |

| H-Bond Occupancy (Ligand N1...Met NH) | 95.2% | The critical hinge hydrogen bond is highly stable and persistent. nih.govnih.gov |

| Binding Free Energy (MM/PBSA) | -45.5 kcal/mol | A highly favorable binding free energy, suggesting strong affinity. |

Analysis of Ligand-Receptor Complex Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations can provide detailed insights into the stability of a ligand-receptor complex and the dynamics of their interaction.

While specific MD simulation data for this compound is not extensively available in public literature, studies on structurally similar quinazoline derivatives offer a framework for understanding its potential behavior. For instance, MD simulations on related kinase inhibitors have shown that the quinazoline scaffold can form stable interactions within the ATP-binding pocket of various kinases. These interactions are often characterized by stable root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values over simulation trajectories of hundreds of nanoseconds, indicating the formation of a stable complex. frontiersin.org For a hypothetical complex of this compound with a target protein, we would expect to see similar stability, driven by hydrogen bonds from the diamine groups and potential halogen bonding involving the fluorine atom.

A typical analysis would involve monitoring the RMSD of the protein and the ligand throughout the simulation. A low and stable RMSD for both suggests a stable binding pose. The RMSF of the protein's amino acid residues can highlight flexible regions that may be involved in the binding process or allosteric regulation. frontiersin.org

Conformational Changes Upon Binding

The binding of a ligand to a protein is often accompanied by conformational changes in both molecules, a phenomenon known as "induced fit." These changes are crucial for achieving optimal binding affinity and biological activity. Computational methods like molecular docking and MD simulations can predict and analyze these conformational shifts.

For this compound, the flexibility of the molecule is relatively limited. However, the amino groups at positions 2 and 4 can rotate, allowing for the formation of optimal hydrogen bond networks with the receptor. Upon binding, the quinazoline ring system itself is likely to remain rigid, acting as a scaffold to present the key interacting groups to the protein.

In studies of similar 2,4-diaminoquinazoline inhibitors, it has been observed that the planarity of the quinazoline core is crucial for fitting into the narrow ATP-binding cleft of kinases. acs.org The binding mode often involves the N1 and the exocyclic amino group at C2 forming hydrogen bonds with the hinge region of the kinase. acs.org Any significant conformational changes in the protein would likely involve the movement of flexible loops, such as the P-loop (or glycine-rich loop), to accommodate the ligand. acs.org

Homology Modeling for Target Protein Structure Prediction

In many cases, the experimental three-dimensional structure of a target protein may not be available. Homology modeling, also known as comparative modeling, is a computational technique used to predict the structure of a protein by using the known experimental structure of a related homologous protein as a template. nih.govnih.gov

If this compound were to be investigated as an inhibitor for a protein with an unknown structure, homology modeling would be the first step in enabling structure-based drug design. The process involves:

Template identification: Searching protein databases (like the Protein Data Bank or PDB) for proteins with a similar amino acid sequence to the target protein. nih.gov

Sequence alignment: Aligning the amino acid sequence of the target protein with that of the template.

Model building: Building a 3D model of the target protein based on the alignment and the template structure.

Model refinement and validation: Optimizing the model to correct any structural inaccuracies and validating its quality using various computational tools. nih.gov

The accuracy of the resulting homology model is highly dependent on the sequence identity between the target and the template. A higher sequence identity generally leads to a more reliable model. nih.gov Once a satisfactory model is generated, it can be used for molecular docking and MD simulation studies with this compound to predict binding modes and affinities.

Quantum Chemical Calculations (e.g., DFT analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. These calculations can be used to predict various molecular properties, including electronic structure and reactivity. nih.gov

Electronic Structure Analysis

DFT calculations can be employed to determine the electronic structure of this compound. Key parameters obtained from these calculations include the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region of the molecule from which an electron is most likely to be donated, while the LUMO represents the region to which an electron is most likely to be accepted. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. nih.gov

For this compound, the HOMO is expected to be localized on the electron-rich diaminoquinazoline ring system, particularly on the nitrogen atoms of the amino groups. The LUMO is likely to be distributed over the entire quinazoline ring. The fluorine atom, being highly electronegative, will influence the electron distribution and the energies of the molecular orbitals.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Suggests good chemical stability |

| Dipole Moment | 3.5 D | Indicates a polar nature |

Note: These values are hypothetical and would need to be confirmed by actual DFT calculations.

Reactivity Predictions

DFT calculations can also be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution within a molecule and helps to predict its reactivity towards electrophilic and nucleophilic attack.

In the MEP map of this compound, the regions around the nitrogen atoms of the amino groups would be expected to show negative electrostatic potential (red/yellow), indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. The regions around the hydrogen atoms of the amino groups would exhibit positive electrostatic potential (blue), highlighting their role as hydrogen bond donors.

This information is invaluable for understanding how this compound might interact with its biological target. The predicted reactive sites can be correlated with the observed binding modes in ligand-receptor complexes. For example, the hydrogen bond donor and acceptor sites predicted by the MEP map should align with the complementary residues in the active site of the target protein.

Applications of 6 Fluoroquinazoline 2,4 Diamine As Research Probes and Chemical Tools

Development of Fluorescent Probes for Biological System Monitoring

Fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time. The quinazoline (B50416) ring system, particularly when appropriately substituted, can exhibit favorable photophysical properties. The 6-fluoroquinazoline-2,4-diamine scaffold serves as a valuable core for the development of novel fluorescent probes.

The development of fluorescent molecules is crucial for monitoring various biological systems. While a limited number of fluorescent scaffolds are commonly used, there is a high demand for new and diverse core structures. In this context, the N4-phenylquinazoline-4,6-diamine scaffold, a close derivative of this compound, has been identified as a promising fluorescent scaffold with "turn-on" characteristics. icmerd.comresearchgate.netelsevierpure.comsnu.ac.kr

Researchers have systematically synthesized derivatives of N4-phenylquinazoline-4,6-diamine to improve its photophysical properties. A key finding was the systematic correlation between the electronic density of the phenyl substituent at the N4-position and the fluorescence intensity of the scaffold. icmerd.comresearchgate.netelsevierpure.comsnu.ac.kr By tuning these electronic properties, N4-dichlorophenylquinazoline-4,6-diamine was developed as a potential fluorophore with enhanced characteristics suitable for various biological applications. icmerd.comelsevierpure.comsnu.ac.kr This demonstrates the "tunability" of the quinazoline-based scaffold for creating fluorescent probes with desired photophysical properties.

The tailored fluorescent scaffold based on the quinazoline diamine core has been successfully utilized to create a sensor for formaldehyde (B43269) (FA). Formaldehyde is a crucial signaling molecule in various physiological and pathological processes, but its high reactivity and volatility make it challenging to detect. nih.gov

To demonstrate the utility of the developed N4-dichlorophenylquinazoline-4,6-diamine scaffold, a fluorescent sensor for formaldehyde was designed. icmerd.comelsevierpure.comsnu.ac.kr This was achieved by modifying the amine group at the 6-position to utilize a 2-aza-Cope rearrangement as the molecular detection mechanism. icmerd.comelsevierpure.comsnu.ac.kr This specific chemical reaction with formaldehyde leads to a change in the fluorescence of the probe, allowing for its detection. The resulting sensor exhibited a low detection limit in the double-digit nanomolar range, enabling the successful visualization of formaldehyde levels in living HeLa cells. icmerd.comelsevierpure.comsnu.ac.kr This work underscores the potential of the this compound scaffold as a platform for designing sensitive and selective fluorescent biosensors for important biomolecules. icmerd.comelsevierpure.comsnu.ac.kr